N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thienyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the thienyl and pyridazinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitro-1H-pyrazole-3-carboxamide
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H13ClF3N7OS |
---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H13ClF3N7OS/c23-18-7-8-19(31-30-18)27-12-3-5-13(6-4-12)28-21(34)15-11-20-29-14(16-2-1-9-35-16)10-17(22(24,25)26)33(20)32-15/h1-11H,(H,27,31)(H,28,34) |
InChI Key |
KBDDUNYJFQSEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)NC5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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